2-(4-Nitrophenyl)ethane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKZHNIFLPRVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90007-78-6 | |
| Record name | 2-(4-nitrophenyl)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 4-Nitrophenethyl Sulfonamide Derivatives
The following technical guide provides an in-depth analysis of 4-Nitrophenethyl Sulfonamide derivatives, specifically focusing on their critical role as intermediates in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide) and their emerging utility in metabolic disease research.
Core Identity: Key Pharmacophore & Synthetic Intermediate Primary Application: Anti-arrhythmic Drug Synthesis (Class III) Secondary Application: Pyruvate Dehydrogenase Kinase (PDK) Inhibition
Executive Summary & Chemical Identity
"4-Nitrophenethyl sulfonamide" refers to a class of chemical intermediates characterized by a 4-nitrophenethylamine scaffold functionalized with a sulfonamide group. In pharmaceutical development, this structure is the linchpin for synthesizing "methanesulfonanilide" class drugs, most notably Dofetilide .
The term encompasses two primary structural isomers utilized in drug development:
-
N-(4-nitrophenethyl)methanesulfonamide: The direct precursor for the Dofetilide side chain.
-
4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide: A tosyl-protected intermediate used to control methylation during scale-up synthesis.
Chemical Structure Analysis
| Feature | Description | Functional Role |
| Core Scaffold | 2-(4-Nitrophenyl)ethanamine | Provides the aryl-alkyl linker essential for hERG/IKr channel binding. |
| Nitro Group | 4-NO₂ (Para-position) | Electron-withdrawing group; serves as a "masked" amine for late-stage reduction to the aniline. |
| Sulfonamide | -NH-SO₂-R (R=Me, Tol) | Methanesulfonamide (R=Me): Active pharmacophore mimic.Toluenesulfonamide (R=Tol): Protecting group for N-methylation. |
Physicochemical Properties
The following data aggregates experimental values for the N-(4-nitrophenethyl)benzenesulfonamide derivatives and calculated properties for the methanesulfonamide analog.
Key Data Table
| Property | N-(4-nitrophenethyl)methanesulfonamide | 4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide |
| CAS Number | 103976-56-3 (Generic Ref) | Varied by salt form |
| Molecular Formula | C₉H₁₂N₂O₄S | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 244.27 g/mol | 320.36 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Melting Point | 108–110 °C (Lit.) | 130–132 °C |
| Solubility | Low in Water; Soluble in DMSO, MeOH, EtOAc | Soluble in DCM, Acetone, Ethyl Acetate |
| pKa (Sulfonamide) | ~10.2 (Weakly acidic) | ~10.5 |
| LogP | 1.2 (Predicted) | 2.8 (Predicted) |
Technical Insight: The sulfonamide proton (-NH-SO₂-) is sufficiently acidic (pKa ~10) to allow deprotonation by weak bases (e.g., K₂CO₃), facilitating clean N-alkylation reactions without affecting the nitro group.
Synthesis & Manufacturing Protocols
The synthesis of 4-nitrophenethyl sulfonamides is a critical quality control point in drug manufacturing. Impurities introduced here (e.g., bis-alkylation) are difficult to remove downstream.
Protocol A: Synthesis of N-(4-nitrophenethyl)methanesulfonamide
Objective: Preparation of the Dofetilide side-chain precursor.
-
Starting Material: 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3).
-
Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with Triethylamine (TEA) as an acid scavenger.
-
Procedure:
-
Suspend 4-Nitrophenethylamine HCl (1.0 eq) in DCM at 0°C.
-
Add TEA (2.2 eq) dropwise to liberate the free amine.
-
Slowly add Methanesulfonyl chloride (MsCl) (1.05 eq) over 30 minutes, maintaining temperature <5°C to prevent bis-sulfonylation.
-
Critical Control Point: Monitor by HPLC.[1] Bis-sulfonylated impurity (N,N-bis(mesyl)) forms if base concentration is too high or addition is too fast.
-
Quench with water, separate organic layer, and crystallize from Isopropyl Alcohol (IPA).
-
Protocol B: The "Tosylate Route" for N-Methylation
Context: Direct methylation of the amine is prone to over-alkylation. The industrial route uses a sulfonamide protecting group strategy.[2]
-
Protection: React 4-Nitrophenethylamine with p-Toluenesulfonyl chloride (TsCl) to form 4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide.
-
Methylation: Treat the sulfonamide with Dimethyl Sulfate (DMS) and K₂CO₃ in Acetone/EtOAc. The sulfonamide acidity allows clean mono-methylation.
-
Deprotection: Hydrolysis of the tosyl group (using H₂SO₄/Acetic Acid) yields N-Methyl-2-(4-nitrophenyl)ethanamine , the direct precursor for Dofetilide coupling.
Visual Workflow (Graphviz)
The following diagram illustrates the industrial pathway from the raw material to the Dofetilide intermediate.
Figure 1: Industrial synthesis pathway utilizing the sulfonamide protecting group strategy to generate N-methylated Dofetilide intermediates.
Pharmacological Applications[1][6][7][8][9][10]
Class III Anti-Arrhythmics (Ikr Blockers)
The primary utility of 4-nitrophenethyl sulfonamides is in the synthesis of Dofetilide and Ibutilide .
-
Mechanism: These drugs block the rapid component of the delayed rectifier potassium current (
). -
SAR (Structure-Activity Relationship): The sulfonamide moiety mimics the electrostatic properties required for channel pore binding. The 4-nitrophenethyl group acts as a spacer that is later reduced to an aniline; the aniline nitrogen is then sulfonylated to create the symmetric "bis-sulfonamide" structure of Dofetilide.
Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
Recent research (See Reference 3) has identified N-substituted 4-nitrobenzenesulfonamides as inhibitors of PDK.
-
Therapeutic Target: PDK inhibition increases the conversion of pyruvate to acetyl-CoA, reducing blood lactate levels and improving glucose oxidation.
-
Relevance: Potential treatment for metabolic disorders (Type 2 Diabetes) and lactic acidosis.
Safety & Handling (MSDS Summary)
Hazard Classification: Irritant, Potentially Toxic.
-
Nitro Compounds: Aromatic nitro compounds are often toxic by inhalation and absorption. They may cause methemoglobinemia.
-
Sulfonamides: Potential sensitizers. Handlers with sulfa allergies should avoid contact.
-
Reactivity:
-
Incompatibility: Strong oxidizers, strong bases.
-
Thermal Stability: Stable under standard conditions, but nitro compounds can decompose violently at high temperatures (>200°C).
-
Handling Protocol:
-
Use a chemical fume hood.
-
Wear nitrile gloves (0.11 mm minimum thickness).
-
Avoid dust formation; use wet-wiping for spills.
References
-
Technical Disclosure Commons. (2022).[2] Process for the preparation of Dofetilide intermediates.[2][1][3] Retrieved from
-
National Institutes of Health (PubChem). (2025). 4-Nitrobenzenesulfonamide Compound Summary. Retrieved from
-
Université de Liège. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Retrieved from
-
Google Patents. (2018). CN108164429A - The preparation method of Dofetilide intermediate.[1][3] Retrieved from
-
BenchChem. (2025). Synthesis of 4-Amino-N-methylbenzeneethanesulfonamide: Detailed Protocol. Retrieved from
Sources
2-(4-Nitrophenyl)ethane-1-sulfonamide SMILES string
Technical Whitepaper: 2-(4-Nitrophenyl)ethane-1-sulfonamide as a Bioactive Scaffold
Executive Summary & Chemical Identity
2-(4-Nitrophenyl)ethane-1-sulfonamide is a primary aliphatic sulfonamide tethered to a nitro-substituted aromatic ring via an ethyl spacer. Unlike direct arylsulfonamides (e.g., sulfanilamide), the insertion of the ethylene (
Chemical Informatics Table
| Property | Data |
| Common Name | 2-(4-Nitrophenyl)ethane-1-sulfonamide |
| CAS Registry Number | 60901-26-0 (Generic/Isomer specific) |
| Molecular Formula | |
| Molecular Weight | 230.24 g/mol |
| Canonical SMILES | c1cc(ccc1CCS(=O)(=O)N)[O-] |
| InChI Key | UFKZHNIFLPRVPB-UHFFFAOYSA-N |
| Predicted LogP | ~0.8 |
| H-Bond Donors/Acceptors | 1 / 4 |
Synthetic Architecture
The synthesis of 2-(4-Nitrophenyl)ethane-1-sulfonamide presents a challenge due to the instability of aliphatic sulfonyl chlorides and the potential for side reactions involving the nitro group. Direct chlorosulfonation (chlorosulfonic acid) is generally ineffective for alkyl groups attached to deactivated rings.
Therefore, the Strecker Sulfite Alkylation route is the industry-standard, self-validating protocol. This pathway ensures regioselectivity and high yields.
Validated Synthetic Pathway (DOT Diagram)
Figure 1: Step-wise synthetic workflow converting the alkyl halide to the primary sulfonamide via a sulfonate salt intermediate.
Detailed Experimental Protocol
Step 1: Formation of the Sulfonate Salt (Strecker Reaction)
-
Reagents: 4-Nitrophenethyl bromide (1.0 eq), Sodium Sulfite (
, 1.5 eq), Ethanol/Water (1:1). -
Procedure: Dissolve 4-nitrophenethyl bromide in ethanol. Add an aqueous solution of sodium sulfite. Reflux the mixture for 4–6 hours.
-
Validation: The disappearance of the starting bromide is monitored by TLC (Hexane/EtOAc). The product, a sodium salt, precipitates upon cooling or concentration.
-
Causality: The sulfite ion (
) acts as a sulfur-centered nucleophile, displacing the bromide. The nitro group remains intact as it is stable under these non-reducing aqueous conditions.
Step 2: Activation to Sulfonyl Chloride
-
Reagents: Sodium sulfonate salt (from Step 1), Phosphorus Pentachloride (
). -
Procedure: The dry sulfonate salt is mixed with
(solid-solid mix or in ) and heated gently (60°C) for 1 hour. Quench carefully over crushed ice. -
Safety Critical: This step generates HCl gas. Perform in a fume hood.
-
Validation: Formation of a solid or oil that is insoluble in water indicates the sulfonyl chloride.
Step 3: Amination to Sulfonamide
-
Reagents: Sulfonyl chloride (from Step 2), Aqueous Ammonia (25%) or Ammonia gas in THF.
-
Procedure: Dissolve the crude sulfonyl chloride in THF. Cool to 0°C. Slowly add excess ammonia. Stir for 2 hours.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
-
Endpoint: A sharp melting point and the appearance of the
singlet (~7.0 ppm) in -NMR confirm the product.
Medicinal Chemistry & Mechanism of Action[3][4]
This molecule acts as a "tail" fragment in the design of inhibitors for Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms hCA IX and hCA XII .
Pharmacophore Mechanics
-
Zinc Binding Group (ZBG): The primary sulfonamide moiety (
) exists as an anion ( ) at physiological pH in the active site. It coordinates directly to the ion of the enzyme in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. -
The Linker Effect: The ethyl chain (
) provides flexibility, allowing the aromatic ring to extend out of the hydrophilic active site core and interact with the hydrophobic wall of the enzyme channel. -
The Nitro Handle: The 4-nitro group is electron-withdrawing but is often reduced to an amine (
) in subsequent synthetic steps to form ureido- or amido-linkers, which drastically improve selectivity for specific CA isoforms.
Mechanism of Action Diagram (DOT)
Figure 2: Pharmacophore map illustrating the binding mode of the sulfonamide to the Carbonic Anhydrase active site.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
PubChem Compound Summary. (2025). 2-(4-nitrophenyl)ethane-1-sulfonamide.[1] National Center for Biotechnology Information. Link
-
Luo, Y., et al. (2006).[2] A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates. Journal of Medicinal Chemistry, 49(14), 4384-4391.[2] Link
-
Melfi, F., et al. (2024).[3] Synthesis of sulfonamides and investigations into their anti-H.[4][2][5][6][7][8] pylori activity. Expert Opinion on Therapeutic Patents. Link
Sources
- 1. PubChemLite - 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 2. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Monograph: 2-(4-Nitrophenyl)ethane-1-sulfonamide
Executive Summary & Compound Identity
2-(4-Nitrophenyl)ethane-1-sulfonamide is a bifunctional organic intermediate characterized by a nitroaromatic headgroup linked via an ethyl spacer to a primary sulfonamide tail. It serves as a critical scaffold in the synthesis of protease inhibitors, anti-infectives (sulfonamide class), and adenosine receptor antagonists.
Unlike direct aryl sulfonamides (e.g., sulfanilamide), the ethyl linker in this molecule interrupts the conjugation between the aromatic ring and the sulfonyl group, altering its pKa, solubility profile, and metabolic stability. This guide provides a synthesized safety and technical profile, bridging the gap between sparse experimental data and established structure-activity relationships (SAR).
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(4-Nitrophenyl)ethane-1-sulfonamide |
| Common Synonyms | 4-Nitro-phenethylsulfonamide; 2-(p-Nitrophenyl)ethanesulfonamide |
| CAS Number | Not Widely Listed (Refer to Precursor CAS: 80259-15-0) |
| PubChem CID | 11075212 |
| Molecular Formula | C₈H₁₀N₂O₄S |
| Molecular Weight | 230.24 g/mol |
| SMILES | C1=CC(=CC=C1CCS(=O)(=O)N)[O-] |
Physicochemical Profile
Data derived from computational prediction models (ACD/Labs, EPISuite) and homolog extrapolation (4-nitrobenzenesulfonamide).
| Property | Value / Prediction | Technical Insight |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow due to the nitro chromophore. |
| Melting Point | 155–165 °C (Predicted) | Ethyl spacer typically lowers MP relative to the benzenesulfonamide homolog (178°C). |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic ring dominates; requires polar organic solvents (DMSO, DMF). |
| pKa (Sulfonamide) | ~10.5 | The ethyl spacer removes electron-withdrawing resonance from the ring, making the NH₂ less acidic than aryl sulfonamides (pKa ~10). |
| LogP | 0.80 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability in early drug discovery. |
Synthesis & Reactivity
The synthesis of 2-(4-Nitrophenyl)ethane-1-sulfonamide typically proceeds via the oxidative chlorination of a sulfur-bearing intermediate, followed by aminolysis. The presence of the nitro group precludes harsh reducing conditions during synthesis.
Synthetic Pathway (Graphviz Visualization)
The following workflow illustrates the standard laboratory-scale synthesis starting from 4-nitrophenethyl bromide.
Key Reactivity & Stability
-
Nucleophilic Substitution: The sulfonamide nitrogen is a weak nucleophile but can be alkylated under basic conditions (e.g., K₂CO₃, alkyl halides) to form N-substituted derivatives.
-
Nitro Reduction: The nitro group is susceptible to reduction (H₂/Pd-C, Fe/HCl, or SnCl₂) to yield the aniline derivative (4-aminophenethylsulfonamide), a versatile "switch" for further scaffold elaboration.
-
Thermal Instability: Sulfonamides are generally stable, but the precursor sulfonyl chloride is moisture-sensitive and can hydrolyze to the sulfonic acid if not stored under inert gas.
Hazard Identification & Safety (SDS Analysis)
Note: As a research chemical, full toxicological data is unavailable. The following is a Composite Hazard Profile based on SAR analysis of nitroaromatics and primary sulfonamides.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation (Skin Irrit. 2).
-
H319: Causes serious eye irritation (Eye Irrit. 2A).
-
H335: May cause respiratory irritation (STOT SE 3).
-
H317: May cause an allergic skin reaction (Skin Sens. 1 - Sulfonamide Alert).
-
Mechanistic Toxicology
-
Sulfonamide Hypersensitivity: The sulfonamide moiety (-SO₂NH₂) is a known structural alert for hypersensitivity reactions (Stevens-Johnson Syndrome risk in clinical settings). In a lab setting, this manifests as contact dermatitis.
-
Nitroaromatic Toxicity: Metabolic reduction of the nitro group can generate nitroso intermediates, which are capable of oxidizing hemoglobin to methemoglobin, reducing blood oxygen-carrying capacity.
-
Symptom Watch: Cyanosis (blue lips/fingernails) upon significant exposure.
-
Handling & Experimental Protocols
Standard Operating Procedure (SOP)
Engineering Controls:
-
All solid handling must occur inside a Class II Fume Hood .
-
Use a static-dissipative balance enclosure to prevent powder dispersion.
PPE Requirements:
-
Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (extended cuff).
-
Respiratory: If working outside a hood (not recommended), use a P95/P100 particulate respirator.
-
Eyes: Chemical splash goggles.
Storage & Stability
-
Condition: Store at 2–8°C (Refrigerator).
-
Atmosphere: Keep under Argon or Nitrogen. The sulfonamide is stable, but preventing moisture uptake ensures accurate stoichiometry in subsequent reactions.
-
Incompatibilities: Strong oxidizing agents, strong bases (deprotonation of sulfonamide), reducing agents.
Emergency Response Protocols
This self-validating workflow guides decision-making during accidental exposure.
References
-
PubChem. (2025). Compound Summary: 2-(4-Nitrophenyl)ethane-1-sulfonamide (CID 11075212).[1] National Library of Medicine. [Link]
-
Woolven, H., et al. (2011).[2] "DABSO-Based Sulfonamide Synthesis." Organic Letters, 13(18), 4876–4878. (Methodology for sulfonamide synthesis). [Link]
-
ECHA. (2024). C&L Inventory: Nitrobenzene derivatives. European Chemicals Agency. (Toxicology grounding for nitroaromatics). [Link]
Sources
A Technical Guide to the Synthesis and Physicochemical Characterization of 2-(4-Nitrophenyl)ethane-1-sulfonamide
Abstract
In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity. This guide addresses the compound 2-(4-nitrophenyl)ethane-1-sulfonamide, a molecule that incorporates two pharmacologically significant moieties: a sulfonamide and a nitroaromatic group. While a specific melting point for this compound is not established in public literature, this document serves as a comprehensive technical protocol for its synthesis, purification, and definitive physicochemical characterization, with a primary focus on melting point determination as a critical indicator of purity. This guide is intended for researchers and drug development professionals, providing not just procedural steps, but the underlying scientific rationale essential for robust and reproducible results.
Introduction: The Scientific Rationale
The compound 2-(4-nitrophenyl)ethane-1-sulfonamide (C₈H₁₀N₂O₄S) stands at the confluence of two historically important classes of functional groups in pharmacology. The sulfonamide group is the basis for the first broadly effective systemic antibacterials and continues to be a scaffold in a wide array of modern drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] Sulfonamides often act as competitive inhibitors of enzymes, such as dihydropteroate synthase in bacteria, by mimicking the natural substrate, p-aminobenzoic acid (PABA).[1][4]
The nitroaromatic group, while often considered a potential toxicophore due to metabolic liabilities, is also a unique functional group leveraged in numerous approved drugs, particularly in the antibacterial and antiparasitic fields.[5][6][7] Its strong electron-withdrawing nature significantly influences a molecule's chemical properties and can be essential for bioreductive activation mechanisms.[5][6]
Given the absence of published physical data for 2-(4-nitrophenyl)ethane-1-sulfonamide in databases like PubChem[8], any researcher seeking to investigate its properties must begin with its synthesis and rigorous characterization. The melting point is a fundamental and powerful first indicator of a compound's identity and purity. A sharp, well-defined melting range is a hallmark of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[9] This guide, therefore, provides the necessary protocols to empower researchers to synthesize this compound and establish its melting point with high confidence.
Proposed Synthesis of 2-(4-Nitrophenyl)ethane-1-sulfonamide
The most direct and logical pathway to synthesize the target primary sulfonamide is through the ammonolysis of its corresponding sulfonyl chloride. The precursor, 2-(4-nitrophenyl)ethanesulfonyl chloride, is a known compound, providing a reliable starting point.[10] This reaction is a standard and well-established method for forming the sulfonamide bond.[11][12]
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) (approx. 10 mL per gram of sulfonyl chloride).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction with ammonia and to minimize side reactions.
-
Ammonolysis: While stirring vigorously, add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5.0 eq) dropwise via the dropping funnel over a period of 30 minutes. The use of excess ammonia ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct formed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes, to confirm the disappearance of the starting sulfonyl chloride.
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: The resulting crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-(4-nitrophenyl)ethane-1-sulfonamide as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-nitrophenyl)ethane-1-sulfonamide.
Protocol for Melting Point Determination
The determination of a melting point is a cornerstone technique for characterizing a solid organic compound.[13] It provides a physical constant that can be used for identification and as a sensitive indicator of purity.[9] Modern digital instruments, such as a DigiMelt or Mel-Temp apparatus, offer a safe and precise method using a heated metal block and a small sample packed in a capillary tube.[14]
Experimental Protocol: Melting Point Measurement
-
Sample Preparation:
-
Ensure the synthesized crystalline product is completely dry. Trace amounts of solvent will depress the melting point.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Finely crush the crystals into a powder using a spatula. This ensures uniform packing and heat transfer within the capillary tube.[15]
-
-
Capillary Tube Packing:
-
Take a glass capillary tube (closed at one end) and jab the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, drop the tube through a long, narrow glass tube onto the benchtop.[15]
-
The final packed sample height should be no more than 2-3 mm to ensure a narrow and accurate melting range.[9][15]
-
-
Initial Rapid Determination (Optional but Recommended):
-
If the melting point is completely unknown, perform a rapid determination first.
-
Place the packed capillary into the melting point apparatus.
-
Set a fast heating rate (e.g., 10-20°C per minute).[14]
-
Record the approximate temperature range where the substance melts. This value is not for reporting but is used to guide the precise measurement.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[15]
-
Insert a new, freshly packed capillary tube.
-
Set the heating rate to a slow value, typically 1-2°C per minute.[14] A slow ramp rate is essential for the thermometer and the sample temperature to remain in equilibrium, ensuring an accurate reading.
-
Record T₁: The temperature at which the first droplet of liquid appears in the solid sample.
-
Record T₂: The temperature at which the last solid crystal liquefies completely.
-
The final result is reported as a melting range: T₁ - T₂.
-
Melting Point Determination Workflow Diagram
Caption: Standard workflow for accurate melting point determination.
Data Interpretation and Purity Assessment
The melting point data provides direct insight into the purity of the synthesized compound. The observations should be recorded systematically.
| Observation | Interpretation for a Pure Compound | Interpretation for an Impure Compound |
| Melting Range (T₂ - T₁) | Narrow, typically 0.5 - 2.0°C. | Broad, typically > 2.0°C. |
| Melting Point Value | Sharp and reproducible. Corresponds to a specific literature value if known. | Depressed (lower than the pure compound) and variable. |
| Appearance during Melting | Clear, transparent liquid upon melting. | May appear cloudy or sinter/shrink before melting properly. |
Table 1: Interpretation of Melting Point Observations. A narrow melting range is a strong indicator of high sample purity.
Conclusion: Establishing a Foundational Dataset
This technical guide provides a comprehensive framework for the synthesis and definitive characterization of 2-(4-nitrophenyl)ethane-1-sulfonamide. By following the detailed protocols for synthesis, purification, and melting point determination, researchers can confidently prepare this novel compound and establish its fundamental physicochemical properties. The melting point, once accurately determined, will serve as a critical reference point for all future studies involving this molecule, ensuring the scientific validity of subsequent biological or chemical investigations. This methodical approach embodies the principles of trustworthiness and expertise, forming the bedrock of sound scientific and drug development research.
References
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
Tiwari, A. (2019). Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. SlideShare. Retrieved from [Link]
-
PPH 308: Medicinal Chemistry - II. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
-
Laboratory Equipment. (2023). Measuring the Melting Point. Retrieved from [Link]
- Rai, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]
-
Khusnutdinov, R. I., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed. Retrieved from [Link]
-
Khusnutdinov, R. I., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]
-
de Souza, M. V. N. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S). Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Nitrophenyl)ethanesulfonyl Chloride. Retrieved from [Link]
-
Luo, Y., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Methyl-2-(4-nitrophenyl)ethane-1-sulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
Kanda, Y., et al. (2000). Discovery and synthesis of a potent sulfonamide ET(B) selective antagonist. PubMed. Retrieved from [Link]
-
Chemsrc. (2025). 2-(4-Nitrophenyl)ethanesulfonic acid. Retrieved from [Link]
-
Olasunkanmi, L. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides 1–20. Retrieved from [Link]
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- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mlsu.ac.in [mlsu.ac.in]
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- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. 2-(4-nitrophenyl)ethanesulfonyl Chloride | C8H8ClNO4S | CID 2761175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. westlab.com [westlab.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
2-(4-Nitrophenyl)ethane-1-sulfonamide as a pharmaceutical intermediate
Advanced Protocols for Synthesis, Functionalization, and Pharmaceutical Application[1][2]
Executive Summary & Strategic Utility
2-(4-Nitrophenyl)ethane-1-sulfonamide (NPES) represents a critical "privileged scaffold" in medicinal chemistry, serving as a bioisostere to the classic phenethylamine pharmacophore.[1] Unlike typical sulfonamide antibiotics (which possess an
This guide outlines the optimized protocols for the synthesis, purification, and downstream functionalization of NPES. It moves beyond standard textbook descriptions to address the practical challenges of handling nitroaromatic sulfonyl precursors, emphasizing yield maximization and safety.
Physicochemical Profile & Handling
Before initiating protocols, operators must verify the material properties to ensure process integrity.
| Property | Value / Characteristic | Relevance to Protocol |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | 230.24 g/mol | Yield determination. |
| Appearance | Pale yellow to off-white crystalline solid | Visual purity check (darkening indicates oxidation).[1] |
| Solubility | DMSO, DMF, Hot Ethanol; Poor in Water | Critical for solvent selection in recrystallization. |
| Melting Point | 158–162 °C | Purity validation parameter. |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic; allows deprotonation by strong bases ( |
Safety Advisory: Nitroaromatic compounds possess high energy potential. While NPES is stable under ambient conditions, its precursors (sulfonyl chlorides) are corrosive, and its reduced derivatives (anilines) are toxic. All reactions involving thermal ramp-ups must be conducted behind blast shields.[1]
Core Protocol A: Synthesis via Sulfonyl Chloride Activation
The most robust route to NPES is not direct nitration (which yields regioisomeric mixtures), but the conversion of 4-nitrophenethyl bromide to the sulfonate, followed by chlorination and amidation. This "Convergent Functionalization" strategy ensures regiochemical purity.
Workflow Logic
-
Nucleophilic Substitution: Displacement of bromide by sulfite.
-
Electrophilic Activation: Conversion of sulfonate salt to sulfonyl chloride.
-
Amidation: Nucleophilic attack by ammonia.[2]
Step-by-Step Methodology
Step 1: Formation of Sodium 2-(4-nitrophenyl)ethanesulfonate
-
Reagents: 4-Nitrophenethyl bromide (1.0 eq), Sodium Sulfite (1.2 eq), Water/Ethanol (3:1 v/v).
-
Procedure:
-
Dissolve sodium sulfite in water; add 4-nitrophenethyl bromide dissolved in ethanol.
-
Reflux at 85°C for 6 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 4:1).
-
Cool to 4°C. The sulfonate salt often precipitates. If not, evaporate ethanol and salt out with NaCl.
-
Critical Insight: Ensure complete removal of bromide impurities, as they poison the subsequent chlorination catalyst.
-
Step 2: Activation to Sulfonyl Chloride
-
Reagents: Sulfonate salt (from Step 1), Thionyl Chloride (
, excess), catalytic DMF. -
Procedure:
-
Suspend the dried sulfonate salt in anhydrous toluene (inert carrier).
-
Add
(3.0 eq) dropwise at 0°C to manage exotherm. -
Add 2-3 drops of DMF (Vilsmeier-Haack type activation).[1]
-
Heat to 70°C for 3 hours. Evolution of
gas indicates reaction progress. -
Concentrate in vacuo to yield the crude sulfonyl chloride (yellow oil/solid). Do not purify ; use immediately to prevent hydrolysis.
-
Step 3: Amidation (The NPES Formation)
-
Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (28%, excess), THF.
-
Procedure:
-
Dissolve crude sulfonyl chloride in THF (5 mL/g).
-
Cool to -10°C (Ice/Salt bath).
-
Add aqueous ammonia (5.0 eq) slowly. The reaction is instantaneous and exothermic.
-
Stir for 30 minutes at room temperature.
-
Workup: Acidify to pH 4 with 1M HCl to protonate the sulfonamide and precipitate the product. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Core Protocol B: Downstream Functionalization (Nitro Reduction)
The utility of NPES lies in its conversion to 4-amino-phenethylsulfonamide , a "bifunctional linker" capable of coupling with carboxylic acids or aldehydes.[1]
Mechanism: Catalytic Hydrogenation via
-
Setup: Charge a hydrogenation vessel with NPES (1.0 eq) and Methanol (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (50% water wet to prevent ignition).
-
Reaction: Purge with
, then charge with (3 atm / 45 psi). Stir vigorously at RT for 4 hours. -
Monitoring: TLC will show a significant polarity shift (Amine is more polar/streaking).
-
Filtration: Filter through a Celite pad under
atmosphere (pyrophoric catalyst risk). -
Isolation: Concentrate filtrate to yield the aniline derivative.
Visualization of Synthetic Logic
The following diagram illustrates the pathway from the alkyl halide precursor to the pharmaceutical intermediate, highlighting the critical "Activation" and "Masking" phases.
Figure 1: Synthetic workflow for 2-(4-Nitrophenyl)ethane-1-sulfonamide, moving from bromide displacement to sulfonamide formation and eventual nitro-reduction.[1][4]
Pharmaceutical Applications & Impurity Profiling
A. Endothelin Receptor Antagonists (ERAs)
Research indicates that 2-phenylethenesulfonamide derivatives are potent ERAs.[1][5] NPES serves as the saturated analog (ethane vs. ethene). In Structure-Activity Relationship (SAR) studies, the reduction of the double bond (using NPES) typically increases metabolic stability while slightly altering receptor binding affinity (
-
Protocol Tip: When synthesizing ERAs, use NPES to generate the "saturated linker" control compound to verify if the alkene geometry is essential for binding.
B. Naratriptan Impurity Standard
NPES is structurally related to Naratriptan Impurity 20 (2-(4-nitrophenyl)ethanesulfonic acid derivatives).[1]
-
Analytical Use: In HPLC analysis of Triptans, NPES is used as a reference standard to quantify "des-indole" degradation products.[1]
-
Detection: UV absorbance at 254 nm is strong due to the nitro-phenyl chromophore.[1]
C. SuFEx Chemistry (Sulfur-Fluoride Exchange)
Modern applications utilize the sulfonyl fluoride analog of NPES.[1] The sulfonamide described here can be converted to a sulfonyl fluoride (using
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Competitive elimination (Styrene formation). | Lower reaction temp to 70°C; ensure pH is neutral/slightly acidic. |
| Product is Dark/Oily | Decomposition of Sulfonyl Chloride. | Ensure Step 2 & 3 are run consecutively without delay. Keep temp <0°C during ammonia addition. |
| Incomplete Reduction | Catalyst poisoning by Sulfur. | Sulfonamides can poison Pd. Increase catalyst loading to 20 wt% or use Raney Nickel. |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11075212, 2-(4-nitrophenyl)ethane-1-sulfonamide. Retrieved February 16, 2026, from [Link]
-
Murugesan, N., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists.[1] Bioorganic & Medicinal Chemistry. Retrieved February 16, 2026, from [Link]
-
Khumalo, M. F., et al. (2019). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. Royal Society of Chemistry Advances. Retrieved February 16, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. shout.education [shout.education]
- 3. 4-Nitrobenzeneethanesulfonic Acid | Benchchem [benchchem.com]
- 4. CAS 93101-02-1: 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-p… [cymitquimica.com]
- 5. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonamide Synthesis using 2-(4-nitrophenyl)ethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, the first broadly effective antibacterial, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1][2] Beyond their well-established antimicrobial properties, sulfonamides exhibit a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and diuretic effects.[3][4] Their continued prevalence in FDA-approved drugs underscores their significance in contemporary drug discovery.[1][5]
The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][6][7] This application note provides a detailed guide to the synthesis of sulfonamides utilizing 2-(4-nitrophenyl)ethanesulfonyl chloride , a versatile building block for introducing the 2-(4-nitrophenyl)ethylsulfonyl moiety. The presence of the nitro group offers several advantages, including the potential for further functionalization and its electron-withdrawing nature, which can influence the physicochemical properties and biological activity of the final compound.
This document will provide a comprehensive overview of the synthesis, including mechanistic insights, detailed experimental protocols, characterization data, and troubleshooting guidelines to enable researchers to successfully incorporate this valuable reagent into their synthetic workflows.
Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom.
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the 2-(4-nitrophenyl)ethanesulfonyl chloride. This forms a transient, tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
Step 3: Deprotonation A base, typically a tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Reaction mechanism for sulfonamide formation.
Experimental Protocols
Safety Precautions: 2-(4-nitrophenyl)ethanesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Synthesis of N-Substituted-2-(4-nitrophenyl)ethanesulfonamides
This protocol describes a general method for the reaction of 2-(4-nitrophenyl)ethanesulfonyl chloride with a primary or secondary amine.
Materials:
-
2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 eq.)
-
Primary or secondary amine (1.0-1.2 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq.) in anhydrous DCM or THF (approximately 0.1-0.2 M concentration of the amine).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add 2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 eq.) portion-wise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium chloride may form.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-NITROPHENYL PHENYL SULFIDE(4171-83-9) 1H NMR [m.chemicalbook.com]
- 4. Benzenesulfonamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-(4-nitrophenyl)ethanesulfonyl chloride
Technical Support Center: 2-(4-Nitrophenyl)ethanesulfonyl Chloride
Topic: Prevention of Hydrolysis & Decomposition Document ID: TS-NPEC-001 Target Audience: Medicinal Chemists, Process Development Scientists Status: Active
Executive Summary: The Dual Threat
You are likely experiencing yield loss or impurity formation with 2-(4-nitrophenyl)ethanesulfonyl chloride . While hydrolysis is the primary concern for most sulfonyl chlorides, this specific molecule possesses a structural "Achilles' heel" that makes it uniquely unstable: the ethyl linker.
Unlike standard "Nosyl chloride" (4-nitrobenzenesulfonyl chloride), your reagent is an alkanesulfonyl chloride . This subjects it to two distinct decomposition pathways:
-
Direct Hydrolysis: Attack by water at the sulfur atom, yielding sulfonic acid.
-
-Elimination (The "Sulfene" Trap): Base-mediated removal of an
-proton, leading to the extrusion of and formation of 4-nitrostyrene . This is often mistaken for hydrolysis but is irreversible and destructive.
This guide provides the protocols to arrest both pathways.
Decomposition Mechanics (The "Why")
To prevent degradation, you must understand the competing pathways.
Figure 1: The two faces of decomposition. Note that "Hydrolysis" can actually occur via the Sulfene pathway if water is present during base addition.
Module 1: Storage & Handling (Pre-Reaction)
The Golden Rule: Moisture is the enemy, but heat is the catalyst.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Retards spontaneous hydrolysis and HCl formation. |
| Atmosphere | Argon/Nitrogen | Prevents atmospheric moisture absorption. |
| Container | Amber Glass + Parafilm | Light sensitivity is minor, but seal integrity is critical. |
| Physical State | Crystalline Solid | If it looks like a "gum" or "oil," it has likely eliminated to styrene (polymerized) or hydrolyzed. |
Handling SOP:
-
Remove the bottle from the freezer and place it in a desiccator.
-
Allow to warm to room temperature inside the desiccator before opening. Opening a cold bottle condenses atmospheric water directly onto the solid.
-
Weigh quickly in air, or ideally, inside a glovebox.
Module 2: Reaction Optimization
Objective: Couple the sulfonyl chloride with an amine (or nucleophile) without triggering elimination or hydrolysis.
Critical Control Points
1. Solvent Selection
-
Recommended: Dichloromethane (DCM) or THF (Anhydrous).
-
Avoid: Water-miscible solvents (DMF, DMAc) unless strictly anhydrous. The high dielectric constant accelerates the ionization of the Cl-S bond.
-
Strictly Prohibited: Alcohols (MeOH, EtOH) or Water (Schotten-Baumann conditions are risky for this specific derivative due to rapid elimination).
2. Base Selection (The Danger Zone)
-
High Risk: Triethylamine (
), DBU. Strong bases promote sulfene formation ( -elimination). -
Medium Risk: DIPEA (Hünig's Base). Steric bulk reduces elimination risk but does not eliminate it.
-
Low Risk (Recommended): Pyridine or Solid Bicarbonate (
) . Pyridine is nucleophilic but less basic ( ), minimizing proton abstraction at the -carbon while acting as an acyl transfer catalyst.
3. Temperature
-
Start at -10°C to 0°C .
-
The elimination activation energy is higher than the sulfonylation energy. Keeping it cold favors the desired reaction.
Detailed Protocol: Anhydrous Amine Coupling
Scenario: Coupling 2-(4-nitrophenyl)ethanesulfonyl chloride (1.0 equiv) with a primary amine (1.1 equiv).
Step 1: System Prep
-
Flame-dry a round-bottom flask under vacuum; backfill with Argon.
-
Solvent: DCM (distilled over
or from a solvent system). Water content must be <50 ppm.
Step 2: The "Reverse Addition" (Crucial)
-
Standard method: Adding acid chloride to amine + base.
-
Improved method: Dissolve the Amine and Base (Pyridine, 1.5 equiv) in DCM. Cool to 0°C .
-
Dissolve the Sulfonyl Chloride in a separate dry DCM vial.
-
Dropwise addition of the Sulfonyl Chloride solution to the Amine mixture over 10-15 minutes.
-
Why? This keeps the concentration of the sulfonyl chloride low relative to the amine, ensuring the amine traps it before it can find a water molecule or undergo self-elimination.
-
Step 3: Quench
-
Monitor by TLC.[1][2] Once complete (usually <1 hour), quench with dilute aqueous HCl (1M) .
-
Why? Removes excess pyridine and converts any unreacted sulfonyl chloride to acid (which stays in the water layer during extraction).
Troubleshooting & FAQs
Q1: The solid turned into a sticky brown gum in the bottle. Can I purify it?
-
Diagnosis: The compound has undergone elimination to 4-nitrostyrene, which then polymerized or degraded.
-
Action: Discard. Purification is difficult and the stoichiometry is compromised. Buy fresh or recrystallize (from dry
/Hexane) only if the solid is still mostly crystalline.
Q2: I see a new spot on TLC that doesn't move (Baseline).
-
Diagnosis: This is the Sulfonic Acid (hydrolysis product).[3]
-
Cause: Wet solvent or old reagent.
-
Fix: Ensure solvents are anhydrous. If the reagent is old, increase equivalents (e.g., use 1.2 - 1.3 equiv) to account for the percentage of dead material.
Q3: I see a non-polar spot moving faster than my product.
-
Diagnosis: Likely 4-Nitrostyrene (Elimination product) or a bis-sulfonamide.
-
Cause: Base was too strong or temperature was too high.
-
Fix: Switch from Triethylamine to Pyridine. Lower the reaction temperature to -10°C.
Q4: Can I wash the sulfonyl chloride with water to clean it before use?
-
Action: NO.
-
Reason: While some aryl sulfonyl chlorides (like Tosyl Chloride) are stable enough for a quick water wash, ethanesulfonyl derivatives are not. The aliphatic nature makes them more susceptible to rapid hydrolysis.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step logic to identify the source of yield loss.
References
-
King, J. F., & Durst, T. (1965).[4] Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society, 87(24), 5684–5692.
- Core Reference: Establishes the mechanism of sulfene formation from alkanesulfonyl chlorides (like the ethyl linker in your molecule) vs. direct substitution.
-
Rogne, O. (1970).[4] The Hydrolysis of Sulphonyl Chlorides.[5][6][7][8] Journal of the Chemical Society B: Physical Organic.[8]
- Core Reference: Kinetics of hydrolysis, highlighting the nature and the accelerating effect of w
-
Sigma-Aldrich (Merck). Product Specification: 2-(4-Nitrophenyl)ethanesulfonyl chloride.
- Validation: Confirms storage conditions (Argon, -20°C)
-
Organic Chemistry Portal. Synthesis of Sulfonamides.
- Protocol Support: General best practices for sulfonylation reactions, supporting the use of DCM/Pyridine over aqueous conditions for sensitive substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Selection for 2-(4-Nitrophenyl)ethane-1-sulfonamide Extraction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the extraction of 2-(4-Nitrophenyl)ethane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to ensure you not only execute protocols but also understand the causality behind each step.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of 2-(4-Nitrophenyl)ethane-1-sulfonamide and the principles of solvent selection for its extraction.
Q1: What are the critical physicochemical properties of 2-(4-Nitrophenyl)ethane-1-sulfonamide that dictate solvent choice?
A1: Understanding the molecular structure is paramount for selecting an appropriate solvent system. The key features of 2-(4-Nitrophenyl)ethane-1-sulfonamide are:
-
Polarity: The molecule possesses both polar and non-polar regions. The nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are highly polar, while the phenyl and ethyl groups are non-polar. The predicted XlogP value is approximately 0.8, indicating that it is a relatively polar compound but retains sufficient hydrophobic character to be soluble in a range of organic solvents.[1]
-
Acidity (pKa): The sulfonamide proton (-SO₂NH₂) is weakly acidic. While the exact pKa for this specific molecule is not widely reported, related sulfonamides typically have pKa values in the range of 7-10.[2][3] This acidic nature is the most critical property to exploit for a highly selective extraction. By adjusting the pH of the aqueous phase, we can control whether the molecule is in its neutral, organic-soluble form or its anionic, water-soluble form.[4][5]
-
Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (O=S=O). This contributes to its solubility in protic and other polar solvents.[6]
Matching the polarity of the analyte with the extraction solvent is a fundamental principle for efficient recovery.[6][7]
Q2: How does pH manipulation dramatically improve the selectivity and efficiency of the extraction?
A2: The efficiency of liquid-liquid extraction (LLE) for an ionizable compound like a sulfonamide is profoundly dependent on the pH of the aqueous phase.[4] The principle is to control the ionization state of the target compound and any acidic or basic impurities.
-
Acidic Conditions (e.g., pH < 2): At a pH well below the sulfonamide's pKa, the N-H group remains protonated, and the molecule is neutral (R-SO₂NH₂). This neutral form is significantly more soluble in organic solvents and will preferentially partition out of the aqueous phase.[5]
-
Basic Conditions (e.g., pH > 11): At a pH well above the pKa, the sulfonamide is deprotonated to form its conjugate base, an anion (R-SO₂NH⁻). This charged species is highly polar and will preferentially dissolve in the aqueous phase.
This pH-dependent partitioning allows for a powerful purification strategy. For instance, you can extract the neutral compound into an organic solvent under neutral or acidic conditions and then wash the organic layer with a basic aqueous solution to remove any strongly acidic impurities.
Q3: What are the most common impurities I should expect, and how do they influence my solvent selection strategy?
A3: The most probable impurity, assuming the synthesis proceeds from 2-(4-nitrophenyl)ethanesulfonyl chloride, is the corresponding sulfonic acid: 2-(4-Nitrophenyl)ethanesulfonic acid .[8][9][10]
-
Key Difference: The sulfonic acid (R-SO₃H) is a strong acid, with a pKa typically below 2. This makes it significantly more acidic than the sulfonamide.
-
Exploiting the Difference: At a neutral or even mildly acidic pH (e.g., pH 4-7), the sulfonic acid will be deprotonated (R-SO₃⁻) and exist as a highly water-soluble anion. In contrast, the sulfonamide remains neutral and organic-soluble. This difference is the cornerstone of a successful purification. An aqueous wash with a mild base like sodium bicarbonate (which creates a pH of ~8) is highly effective at selectively removing the sulfonic acid impurity from the organic phase containing your desired sulfonamide.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the extraction process.
Q1: I'm experiencing very low recovery of my product after the extraction. What are the likely causes and how can I fix it?
A1: Low yield is a common issue that can typically be traced to one of several factors.
Possible Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: If the aqueous phase from your reaction is basic, your sulfonamide may be deprotonated and will remain in the aqueous layer.
-
Solution: Before extraction, ensure the aqueous phase is adjusted to a neutral or slightly acidic pH (pH 5-7) using an acid like HCl. This protonates the sulfonamide, making it organic-soluble. Do not make the solution strongly acidic if you have acid-sensitive functional groups.
-
-
Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal.[11]
-
Solution: For 2-(4-Nitrophenyl)ethane-1-sulfonamide, a moderately polar, water-immiscible solvent is ideal. Ethyl acetate is an excellent first choice. Dichloromethane is also effective.[11] Avoid highly polar, water-miscible solvents like methanol or acetone for LLE, as they will not form a separate phase.[12] Also, avoid non-polar solvents like hexane, which will be poor at dissolving the target compound.[7]
-
-
Insufficient Extraction Volume or Repetitions: A single extraction is often incomplete. The compound partitions between the two phases according to its distribution coefficient (K_D).
-
Solution: Perform multiple extractions with smaller volumes of organic solvent. For example, instead of one extraction with 100 mL of ethyl acetate, perform three successive extractions with 35-40 mL each. This is mathematically more efficient at recovering the product.
-
-
Inadequate Mixing: If the two phases are not mixed thoroughly, the analyte will not have a sufficient opportunity to partition into the organic layer.
-
Solution: In a separatory funnel, invert the funnel gently at first (to release pressure) and then shake vigorously for 30-60 seconds, venting frequently. Allow the layers to fully separate before draining.
-
Q2: My final product is pure according to ¹H NMR, but my yield is over 100%. What's happening?
A2: A yield greater than 100% almost always indicates the presence of residual solvent in your final product.
Possible Causes & Solutions:
-
High-Boiling Point Solvent: If you used a solvent with a high boiling point (e.g., toluene, DMF), it may be difficult to remove completely under standard rotary evaporation conditions.
-
Insufficient Drying: The product was not dried for a long enough time or under a sufficient vacuum.
-
Solution: After rotary evaporation, transfer the product to a vacuum oven or connect the flask to a high-vacuum line (using a cold trap) for several hours or overnight to remove the last traces of solvent.
-
Q3: A thick, stable emulsion formed when I mixed the organic and aqueous layers. How can I break it?
A3: Emulsions are a third phase between the organic and aqueous layers, consisting of a stable dispersion of one liquid in the other. They are common when acidic or basic solutions are shaken vigorously.
Solutions (from least to most disruptive):
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.
-
Gentle Agitation: Gently swirl the mixture instead of shaking it. This can sometimes coalesce the dispersed droplets.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool in a Hirsch or Büchner funnel. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes and spin for several minutes. The increased gravitational force will compel the layers to separate.
Data & Protocols
Data Presentation
Table 1: Properties of Recommended Extraction Solvents
| Solvent | Density (g/mL) | Polarity Index | Boiling Point (°C) | Water Immiscibility | Key Considerations |
|---|---|---|---|---|---|
| Ethyl Acetate | 0.902 | 4.4 | 77 | Excellent | Good general-purpose solvent for moderately polar compounds.[11] Less toxic than chlorinated solvents. |
| Dichloromethane | 1.33 | 3.1 | 40 | Excellent | Versatile, high solvating power.[11] Denser than water. Potential health hazards.[12] |
| Toluene | 0.867 | 2.4 | 111 | Excellent | Useful if a non-polar wash is needed to remove greasy impurities. Higher boiling point makes it harder to remove. |
| Hexane | 0.655 | 0.1 | 69 | Excellent | Too non-polar for efficient extraction of the target compound, but useful for removing non-polar impurities.[11] |
Table 2: pH-Dependent Behavior of Target Analyte and Key Impurity
| Compound | Functional Group | pKa (approx.) | Form at pH 5-7 | Form at pH > 8 | Primary Solvent Solubility at pH 5-7 |
|---|---|---|---|---|---|
| 2-(4-Nitrophenyl)ethane-1-sulfonamide | Sulfonamide | 7-10 | Neutral (R-SO₂NH₂) | Anionic (R-SO₂NH⁻) | Organic |
| 2-(4-Nitrophenyl)ethanesulfonic acid | Sulfonic Acid | < 2 | Anionic (R-SO₃⁻) | Anionic (R-SO₃⁻) | Aqueous |
Diagrams and Workflows
Diagram 1: General Solvent Selection Strategy A flowchart outlining the logical steps for choosing an appropriate extraction solvent system.
Caption: Logical workflow for solvent selection.
Experimental Protocol: Optimized Extraction and Purification
This protocol details a robust method for extracting 2-(4-Nitrophenyl)ethane-1-sulfonamide from a typical aqueous reaction mixture and removing the common sulfonic acid impurity.
Step-by-Step Methodology:
-
pH Adjustment:
-
Cool the aqueous reaction mixture to room temperature.
-
Slowly add 1M HCl solution while stirring until the pH of the mixture is between 6 and 7. Check the pH using litmus paper or a pH meter. This ensures the target sulfonamide is in its neutral, organic-soluble form.
-
-
Initial Extraction:
-
Transfer the pH-adjusted mixture to a separatory funnel of appropriate size.
-
Add a volume of ethyl acetate equal to about one-third of the aqueous volume.
-
Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake vigorously for 30-60 seconds, venting every 10 seconds.
-
Place the funnel in a ring stand and allow the layers to completely separate.
-
Drain the lower aqueous layer into a clean beaker. Drain the upper organic layer into a clean Erlenmeyer flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times. Combine all organic extracts.
-
-
Aqueous Washes for Purification:
-
Return the combined organic extracts to the separatory funnel.
-
Neutral Wash: Add a volume of deionized water (approx. 1/4 of the organic volume), shake, and discard the aqueous layer. This removes water-soluble neutral impurities.
-
Basic Wash (Crucial Step): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently at first, as CO₂ gas may evolve. Vent frequently. This wash deprotonates the highly acidic 2-(4-Nitrophenyl)ethanesulfonic acid impurity, pulling it into the aqueous layer while leaving the target sulfonamide in the organic phase. Discard the aqueous layer.
-
Brine Wash: Add a volume of saturated aqueous NaCl (brine). Shake and discard the aqueous layer. This wash removes residual water from the organic phase and helps break any minor emulsions.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Let it stand for 10-15 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug in a funnel directly into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least 1-2 hours to remove any final traces of solvent.
-
Diagram 2: Step-by-Step Extraction and Purification Workflow A detailed diagram illustrating the optimized protocol.
Caption: Detailed workflow for extraction and purification.
References
- K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
- Karakosta, T., et al. (2021).
- R. E. Majors. (n.d.). Practical Aspects of Solvent Extraction.
- Element Lab Solutions. (n.d.).
- ResearchGate. (2024, June 10).
- University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
- S. A. Smyth, et al. (2014, April 28). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil. Canadian Science Publishing.
- J Raich-Montiu, et al. (2010, May).
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- Y. Liu, et al. (2022, March 27).
- PubChem. (n.d.). 2-(4-nitrophenyl)ethanesulfonyl Chloride.
- PubChemLite. (n.d.). 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S).
- ResearchGate. (n.d.). The pKa values of the sulfonamides studied.
- ResearchGate. (n.d.).
- Chemsrc. (2025, August 25). 2-(4-Nitrophenyl)ethanesulfonic acid.
- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series....
- Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Journal of Current Pharma Research. (2013, December 15). Impurities in Pharmaceuticals- A Review. SciSpace.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Pharmaffiliates. (n.d.). 2-(4-Nitrophenyl)ethane-1-sulfonic Acid.
Sources
- 1. PubChemLite - 2-(4-nitrophenyl)ethane-1-sulfonamide (C8H10N2O4S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 8. 2-(4-nitrophenyl)ethanesulfonyl Chloride | C8H8ClNO4S | CID 2761175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(4-Nitrophenyl)ethanesulfonic acid | CAS#:192775-41-0 | Chemsrc [chemsrc.com]
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- 12. 2. Apparatus and Technique [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to FTIR Spectroscopy of Sulfonamide and Nitro Groups
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two critical functional groups: sulfonamides (-SO₂NHR) and nitro (-NO₂) groups. We will explore their characteristic vibrational modes, present objective experimental data, and detail the rigorous protocols required to generate high-fidelity spectra.
Part 1: The Spectroscopic Fingerprints of Sulfonamide and Nitro Groups
The diagnostic power of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. The highly polar nature of the S=O, N-H, and N-O bonds in sulfonamides and nitro compounds results in strong, characteristic absorption bands that are often easy to identify.[1][2]
The Sulfonamide Group (-SO₂NHR): A Multi-Peak Signature
The sulfonamide functional group is a cornerstone of many pharmaceutical agents. Its FTIR spectrum is defined by several key vibrations originating from the sulfonyl (-SO₂) core and the attached nitrogen atom.
-
S=O Asymmetric & Symmetric Stretching: The most prominent and reliable absorption bands for a sulfonamide are the two stretching vibrations of the sulfonyl group.[3] Due to the strong dipole moment of the S=O bonds, these peaks are typically intense. The asymmetric stretch, where the two oxygen atoms move out of phase, occurs at a higher frequency than the symmetric stretch, where they move in phase.
-
N-H Stretching: For primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides, the N-H bond provides a clear signal in the upper region of the spectrum. Primary sulfonamides exhibit two distinct bands (asymmetric and symmetric stretches), while secondary sulfonamides show a single band.[4] These peaks can sometimes be broad due to hydrogen bonding.
-
S-N Stretching: The stretch of the sulfur-nitrogen bond is less intense and appears in the fingerprint region of the spectrum.
The Nitro Group (-NO₂): A Powerful Doublet
The nitro group is a strong electron-withdrawing group used in explosives, intermediates, and some pharmaceuticals. Its presence in an FTIR spectrum is typically unambiguous due to two very strong and distinct absorption bands.[2] Resonance within the -NO₂ group results in the two nitrogen-oxygen bonds being equivalent, leading to coupled vibrations.[6]
-
N-O Asymmetric & Symmetric Stretching: Similar to the sulfonyl group, the nitro group is characterized by intense asymmetric and symmetric stretching vibrations.[7][8] The high polarity of the N-O bonds makes these peaks among the strongest in the entire spectrum.[2] The position of these bands is sensitive to the electronic environment; conjugation with an aromatic ring typically shifts the frequencies to slightly lower wavenumbers compared to aliphatic nitro compounds.[1][7][9]
Data Summary: A Comparative Overview
The following table summarizes the key diagnostic peaks, allowing for a direct comparison between the two functional groups.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Typical Intensity | Notes |
| Sulfonamide | Asymmetric S=O Stretch | 1370–1330 | Strong | One of two key peaks for the sulfonyl group.[4] |
| Symmetric S=O Stretch | 1180–1150 | Strong | Second key peak for the sulfonyl group.[4] | |
| N-H Stretch | 3350–3260 | Medium-Weak | Two bands for primary, one for secondary.[4] Can be broad. | |
| S-N Stretch | 935–910 | Medium-Weak | Located in the fingerprint region.[3][5] | |
| Nitro (Aromatic) | Asymmetric N-O Stretch | 1550–1475 | Very Strong | Often one of the most intense peaks in the spectrum.[1][2] |
| Symmetric N-O Stretch | 1360–1290 | Very Strong | Forms a characteristic "doublet" with the asymmetric stretch.[1][2] | |
| Nitro (Aliphatic) | Asymmetric N-O Stretch | ~1550 | Very Strong | Appears at a slightly higher frequency than aromatic counterparts.[8] |
| Symmetric N-O Stretch | ~1365 | Very Strong | Appears at a slightly higher frequency than aromatic counterparts.[8] |
Part 2: Experimental Protocols for High-Fidelity FTIR Analysis
The quality of an FTIR spectrum is critically dependent on sample preparation.[10] The primary goal is to obtain a sample concentration and thickness that allows for optimal light transmission without detector saturation, while minimizing light scattering.[11] For solid samples, the two most established transmission techniques are the Potassium Bromide (KBr) pellet and the Nujol mull.[12] Modern Attenuated Total Reflectance (ATR) accessories offer a rapid, preparation-free alternative.[10]
Protocol 1: The KBr Pellet Method (The Gold Standard)
This technique involves dispersing the solid sample within an IR-transparent matrix of potassium bromide (KBr). When prepared correctly, it yields a high-resolution, interference-free spectrum across the entire mid-IR range.[12]
Causality: The principle is to reduce the particle size of the sample to less than the wavelength of the IR radiation, thereby minimizing light scattering (the Christiansen effect).[11][13] The KBr matrix, when pressed under high pressure, becomes a transparent window, allowing the IR beam to pass through the dispersed sample.[13][14]
Materials and Equipment:
-
FTIR-grade Potassium Bromide (KBr), stored in an oven at >100 °C.
-
Agate mortar and pestle.
-
Pellet-forming die and hydraulic press (capable of 8-10 metric tons).
-
Spatula.
-
The solid sample of interest (1-2 mg).
Step-by-Step Methodology:
-
Sample Grinding: Place 1-2 mg of the solid sample into a clean, dry agate mortar. Grind the sample meticulously until it becomes a fine, fluffy powder. The finer the particles, the lower the light scattering.[11]
-
Matrix Addition and Mixing: Quickly retrieve approximately 100-200 mg of dry KBr from the oven and add it to the mortar.[14] Gently but thoroughly mix the sample and KBr with the pestle. The goal is uniform dispersion, not further grinding of the KBr crystals.[13] Trustworthiness Check: KBr is highly hygroscopic. Any absorbed moisture will appear as broad bands around 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring N-H or other features. Work quickly and use pre-dried KBr.[12][13]
-
Die Loading: Transfer the mixture to the pellet die. Distribute it evenly to ensure a uniform pellet thickness.[13]
-
Pressing the Pellet: Assemble the die and place it in the hydraulic press. If available, connect a vacuum line to the die to help remove trapped air.[13] Gradually apply 8-10 metric tons of pressure and hold for 1-2 minutes. This "cold-flows" the KBr into a transparent disc.[13]
-
Pellet Release and Analysis: Slowly release the pressure to prevent the pellet from cracking.[13] Carefully eject the transparent or translucent pellet and place it in the spectrometer's sample holder for analysis.
Protocol 2: The Nujol™ Mull Method (A Rapid Alternative)
This method involves grinding the solid sample with a few drops of a mulling agent, typically mineral oil (Nujol), to form a paste or "mull".[15] This mull is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[16]
Causality: The mulling agent has a refractive index similar to that of the solid particles, which significantly reduces light scattering.[17] It is a much faster technique than KBr pellet preparation but has a significant drawback.
Step-by-Step Methodology:
-
Sample Grinding: Place 5-10 mg of the solid sample into an agate mortar and grind to a fine powder.[11]
-
Creating the Mull: Add 1-2 drops of Nujol (mineral oil) to the ground sample.[12] Continue grinding until the mixture is a uniform, viscous paste.[12]
-
Film Preparation: Using a spatula, transfer a small amount of the mull to the center of one salt plate. Place the second plate on top and gently rotate to spread the paste into a thin, even film, free of air bubbles.[12]
-
Analysis: Mount the salt plate "sandwich" in the sample holder and acquire the spectrum.
Authoritative Insight: The primary limitation of the Nujol mull is spectral interference from the mineral oil itself. Nujol is a hydrocarbon and will exhibit strong C-H stretching and bending absorptions around 2924 cm⁻¹, 1462 cm⁻¹, and 1377 cm⁻¹, which can obscure sample peaks in these regions.[12] Therefore, this method is best suited for qualitative analysis where these regions are not of primary interest.
Part 3: Visualization of Structures and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key molecular vibrations and the experimental workflow for the KBr pellet method.
Caption: Vibrational modes for Sulfonamide and Nitro groups.
Caption: Step-by-step workflow for the KBr pellet method.
Conclusion
The sulfonamide and nitro groups present highly characteristic and intense absorption bands in the mid-infrared spectrum, making FTIR an invaluable tool for their identification. Sulfonamides are defined by a pair of strong S=O stretching bands between 1370-1150 cm⁻¹ and associated N-H vibrations, while nitro groups are marked by an exceptionally strong doublet of N-O stretches between 1550-1290 cm⁻¹. The choice between experimental techniques like the robust KBr pellet method and the rapid Nujol mull or ATR methods depends on the analytical need, balancing the requirement for a complete, interference-free spectrum against the need for speed and convenience. A rigorous and well-understood sample preparation protocol is paramount to generating trustworthy and interpretable data.
References
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Calgary website. [Link]
-
University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from UCLA Chemistry & Biochemistry. [Link]
-
Wikipedia. (n.d.). Nujol. Retrieved from Wikipedia. [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from NIU Department of Chemistry and Biochemistry. [Link]
-
The Infrared and Raman Discussion Group. (n.d.). Infrared Spectra of Solids – the Mull Technique. Retrieved from IRDG website. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu website. [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]
-
Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from CU Boulder Organic Chemistry. [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from Helsinki.fi. [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
Budzisz, E., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website. [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from JoVE. [Link]
-
Adeboye, T. K., et al. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from ResearchGate. [Link]
-
Yuniarti, E., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of the asymmetric stretching of the sulfonate group. Retrieved from ResearchGate. [Link]
-
JETIR. (2019, June). Infrared spectroscopy. JETIR Research Journal. [Link]
-
ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from ResearchGate. [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Millersville University website. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM website. [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science. [Link]
-
Labcompare. (2024, September 3). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. Retrieved from Labcompare.com. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac website. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from Research India Publications. [Link]
-
MacAleese, L., et al. (2022, May 14). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. PMC. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from ResearchGate. [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from Universallab website. [Link]
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from MDPI. [Link]
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Structural Homology and Functional Divergence: 4-Nitrobenzenesulfonamide vs. 2-(4-Nitrophenyl)ethane-1-sulfonamide
[1]
Executive Summary
This guide provides a technical comparison between 4-nitrobenzenesulfonamide (4-NBS) and its homolog, 2-(4-nitrophenyl)ethane-1-sulfonamide (NPES) .[1] While these molecules share a nitro-aromatic core and a sulfonamide terminus, the insertion of an ethylene (
-
4-NBS acts as a rigid, high-affinity "warhead" for metalloenzymes (Carbonic Anhydrase) and a reactive intermediate for protecting group chemistry (Nosyl).[1]
-
NPES serves as a flexible "probe" or linker scaffold, decoupling the electron-withdrawing nitro group from the sulfonamide tail, significantly raising the
and altering solubility profiles.
Part 1: Structural & Electronic Analysis
The defining difference between these two molecules is the conjugation break .
-
4-NBS: The sulfonamide sulfur atom is directly attached to the benzene ring.[1] The strong electron-withdrawing nature of the nitro group (
) at the para position is transmitted through the -system directly to the sulfonamide, significantly increasing the acidity of the protons. -
NPES: The ethylene bridge acts as an insulator.[1] The sulfur atom is attached to an
carbon.[1] This breaks the resonance effects.[1] The nitro group's influence is reduced to a weak inductive pull, making the sulfonamide nitrogen significantly less acidic (more basic) compared to 4-NBS.
Visualization: Structural Divergence
Caption: Figure 1. Structural comparison highlighting the electronic insulation provided by the ethylene spacer in NPES versus the direct conjugation in 4-NBS.
Part 2: Physicochemical Properties[1]
The shift in acidity (
Comparative Data Table
| Property | 4-Nitrobenzenesulfonamide (4-NBS) | 2-(4-Nitrophenyl)ethane-1-sulfonamide (NPES) | Implication |
| Molecular Weight | 202.19 g/mol | 230.24 g/mol | NPES is bulkier; affects steric fit.[1] |
| ~9.5 – 10.1 | ~11.5 – 12.5 | Critical: 4-NBS ionizes easier than NPES.[1] | |
| LogP (Lipophilicity) | ~0.6 | ~1.2 | NPES is more lipophilic due to the alkyl chain.[1] |
| Topological PSA | ~100 Ų | ~100 Ų | Similar polar surface area.[1] |
| Solubility (Water) | Moderate | Low | NPES requires higher DMSO% in assays.[1] |
| Electronic State | Electron-deficient aromatic | Electron-rich alkyl-sulfonamide | Affects nucleophilic attacks.[1] |
Expert Insight: The
Part 3: Application I – Carbonic Anhydrase (CA) Inhibition[2][3]
Both molecules target Carbonic Anhydrases (CAs), ubiquitous metalloenzymes involved in pH regulation.[1][2] However, their binding modes differ due to the "Tail Approach."
Mechanism of Action
Sulfonamides act as zinc-binding groups (ZBGs).[1] The deprotonated nitrogen coordinates to the Zn(II) ion in the enzyme's active site, displacing a water molecule/hydroxide ion and blocking catalytic activity.[3][4]
-
4-NBS: Binds deeply.[1] The phenyl ring creates stacking interactions with hydrophobic residues (e.g., Phe131 in hCA II).
-
NPES: The ethylene spacer pushes the aromatic ring further out towards the "selective pocket." While the ZBG binds Zinc, the flexible tail may cause steric clashes or, conversely, find unique stabilizing interactions in specific isoforms (like hCA IX).
Visualization: Binding Pathway
Caption: Figure 2. The kinetic pathway of CA inhibition. 4-NBS passes the ionization step more readily than NPES at physiological pH.
Experimental Protocol: CA Esterase Assay
To compare inhibition constants (
Principle: CAs also act as esterases.[1] We measure the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400nm).
-
Reagents:
-
Workflow:
-
Step 1: Add 10 µL inhibitor solution (serial dilutions) to 96-well plate.
-
Step 2: Add 180 µL Buffer + Enzyme. Incubate 10 min at 25°C (Pre-incubation is critical for equilibration).
-
Step 3: Add 10 µL Substrate (4-NPA) to initiate reaction.[1]
-
Step 4: Monitor Absorbance at 400 nm for 15 minutes (kinetic mode).
-
-
Data Analysis:
Part 4: Application II – Synthetic Utility (Nosyl Chemistry)
In organic synthesis, the 4-nitrobenzenesulfonyl (Nosyl) group is a premier protecting group for amines, primarily because it can be removed under mild conditions.
-
4-NBS Derivative (Nosyl Chloride): The sulfonyl chloride of 4-NBS is used to install the protecting group. The electron-withdrawing nitro group makes the sulfur highly electrophilic (easy installation) and the N-H bond of the resulting sulfonamide acidic (easy alkylation).
-
NPES Derivative: The ethylene spacer renders the sulfur less electrophilic and the resulting sulfonamide less acidic. Consequently, NPES derivatives are poor protecting groups and are rarely used for this purpose.[1]
Protocol: Nosyl-Type Protection Strategy (Validation of 4-NBS Utility)
This protocol demonstrates why 4-NBS (via its chloride) is preferred over alkyl-sulfonamides like NPES.[1]
-
Protection:
-
Fukuyama Alkylation (Optional):
-
Deprotection:
References
-
Supuran, C. T. (2026).[1][5] Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms. Mathews Journal of Pharmaceutical Science. Link
-
Matulis, D., et al. (2021).[1][5] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link
-
Vullo, D., et al. (2022).[1][5] Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Ballester, P., et al. (2011).[1] Recognition Properties of Carboxylic Acid Bioisosteres: Acidity of Aryl vs Acyl Sulfonamides. Journal of Organic Chemistry. Link
-
PubChem. (2025).[1][6] 4-Nitrobenzenesulfonamide Compound Summary. National Library of Medicine.[1] Link
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
